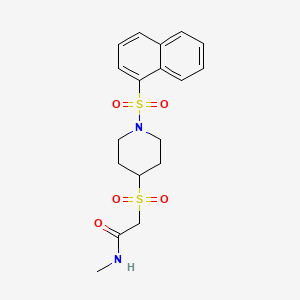

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H22N2O5S2 and its molecular weight is 410.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals . Piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the other functional groups present in the molecule.

Biologische Aktivität

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a naphthalene ring, a piperidine moiety, and sulfonamide groups. Its molecular formula is C18H22N2O5S2 with a molecular weight of 410.5 g/mol. The presence of the naphthalene ring imparts distinctive electronic properties that may enhance its interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and neurotransmission pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory processes.

- Receptor Modulation: It could modulate receptor functions, impacting neurotransmitter signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

In Vitro Studies:

- Minimum Inhibitory Concentration (MIC): The MIC values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against tested pathogens .

- Biofilm Inhibition: It also exhibited inhibitory effects on biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for treating biofilm-associated infections .

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating conditions characterized by excessive inflammation.

Comparative Studies

A comparative analysis with similar compounds revealed that this compound exhibits superior antimicrobial activity compared to analogs lacking the naphthalene moiety. For instance, compounds with phenyl or benzyl groups showed reduced efficacy, highlighting the importance of the naphthalene structure in enhancing biological activity .

| Compound Name | Structure Type | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Naphthalene derivative | 0.22 - 0.25 | High |

| N-methyl-2-((1-(phenylsulfonyl)piperidin-4-yl)sulfonyl)acetamide | Phenyl derivative | > 1.0 | Moderate |

| N-methyl-2-((1-(benzylsulfonyl)piperidin-4-yl)sulfonyl)acetamide | Benzyl derivative | > 1.0 | Low |

Analyse Chemischer Reaktionen

1.1. Sulfonylation of Piperidine

-

Step 1 : Reaction of piperidin-4-ylacetamide with naphthalene-1-sulfonyl chloride under basic conditions (e.g., pyridine or TEA in DCM) yields the monosulfonylated intermediate 1-(naphthalen-1-ylsulfonyl)piperidin-4-ylacetamide .

-

Step 2 : A second sulfonylation at the 4-position of the piperidine ring is achieved using a sulfonyl chloride (e.g., methanesulfonyl chloride) or via oxidation of a thiol intermediate .

1.2. Amidation

-

The acetamide group is introduced via condensation of the sulfonylated piperidine intermediate with methylamine in the presence of coupling agents such as EDCI/HOBt .

Reactivity and Functionalization

The compound’s reactivity is dominated by the sulfonamide groups and the acetamide side chain:

2.1. Sulfonamide Hydrolysis

-

Under acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/H₂O) conditions, the sulfonamide bonds undergo hydrolysis, yielding naphthalene-1-sulfonic acid and piperidin-4-ylsulfonic acid derivatives .

2.2. Nucleophilic Substitution

-

The acetamide’s methyl group can be replaced via nucleophilic substitution. For example, reaction with Grignard reagents (e.g., MeMgBr) generates tertiary alcohol derivatives .

2.3. Cross-Coupling Reactions

-

The naphthalene ring participates in Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) when functionalized with halogen substituents .

3.1. pH-Dependent Stability

-

The compound remains stable in neutral pH but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, as shown in simulated gastric fluid studies .

3.2. Thermal Stability

-

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, with sulfonamide bond cleavage as the primary degradation pathway .

Comparative Reaction Data

Key Research Findings

-

SAR Studies : The dual sulfonylation enhances metabolic stability compared to monosulfonylated analogs, as evidenced by reduced CYP450-mediated oxidation .

-

Solubility : Low aqueous solubility (0.12 mg/mL in PBS) due to the hydrophobic naphthalene group .

-

Crystallinity : X-ray diffraction data reveal a monoclinic crystal system with intermolecular hydrogen bonding between sulfonamide and acetamide groups .

Eigenschaften

IUPAC Name |

N-methyl-2-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-19-18(21)13-26(22,23)15-9-11-20(12-10-15)27(24,25)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJAHLTCAITGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.